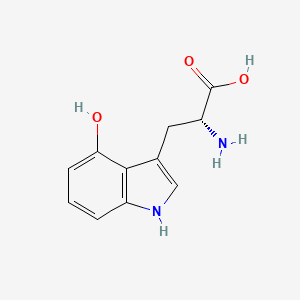
(R)-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids, fungal, and marine organisms . This compound is particularly interesting due to its structural features, which include an amino group, a hydroxy group, and an indole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of indole-3-carbaldehyde as a precursor. The indole-3-carbaldehyde can undergo multicomponent reactions (MCRs) to form the desired product . These reactions are typically high-yielding, operationally friendly, and comply with green chemistry criteria .
Industrial Production Methods: In industrial settings, the production of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid may involve the use of microwave-assisted synthesis. This method has been shown to increase yields and reduce reaction times significantly compared to conventional methods . For example, the synthesis of Schiff base derivatives containing indole and triazole using microwave irradiation resulted in yields of 85-96% and reaction times of 4-8 minutes .
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The indole nucleus in the compound is particularly reactive and can participate in C–C and C–N coupling reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium periodate for oxidation and cupric chloride dihydrate for hydrolysis . These reactions are typically carried out under mild conditions to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid include various heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These products are of significant interest in medicinal and pharmaceutical chemistry due to their biological activities.
Applications De Recherche Scientifique
®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active molecules . In biology and medicine, it has been studied for its antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitor, and anti-HIV activities . Additionally, it is used in the assembly of pharmaceutically interesting scaffolds through multicomponent reactions .
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus in the compound is known to exhibit significant biological activities by interacting with enzymes and receptors in the body . For example, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid include other indole derivatives such as indole-3-carbaldehyde, indole-3-acetic acid, and indole-3-butyric acid . These compounds share the indole nucleus but differ in their functional groups and biological activities.
Uniqueness: What sets ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid apart from other similar compounds is its unique combination of an amino group, a hydroxy group, and an indole ring. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for various heterocyclic derivatives also makes it a valuable compound in medicinal and pharmaceutical chemistry .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m1/s1 |
Clé InChI |
QSHLMQDRPXXYEE-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)C(=CN2)C[C@H](C(=O)O)N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
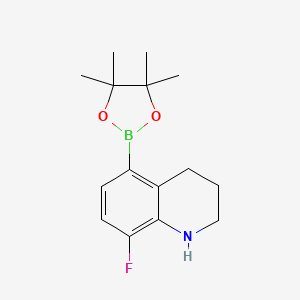
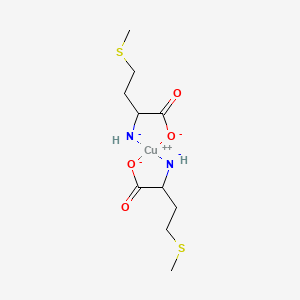

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
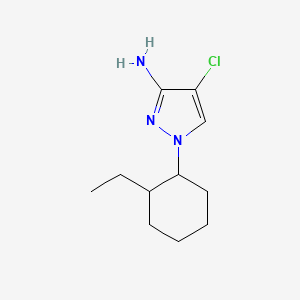
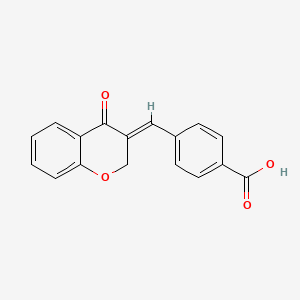
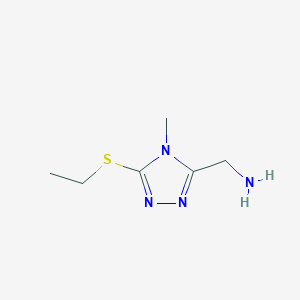
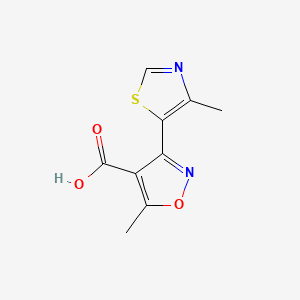

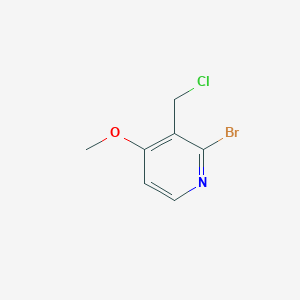
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
